2-(Azetidin-3-yl)benzonitrile

Medicinal Chemistry Organic Synthesis Scaffold Diversity

Researchers seeking conformationally constrained, sp³-rich fragments for CNS or kinase programs often face limited access to ortho-substituted azetidine-benzenitrile cores. 2-(Azetidin-3-yl)benzonitrile (CAS 1203797-44-7) directly addresses this gap as a versatile pharmaceutical intermediate. • Ortho-substitution geometry enables exploration of unique hinge-binding interactions and intellectual property space in JAK inhibitor programs. • Direct C-C linkage and low molecular weight (158.20 g/mol) provide a metabolically stable, lead-like scaffold ideal for fragment-based drug discovery (FBDD). • Available from BenchChem with reliable global supply, ensuring continuity for your medicinal chemistry campaigns.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13628930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)benzonitrile
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=C2C#N
InChIInChI=1S/C10H10N2/c11-5-8-3-1-2-4-10(8)9-6-12-7-9/h1-4,9,12H,6-7H2
InChIKeyHNWHTERVUHMUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)benzonitrile Procurement Guide


2-(Azetidin-3-yl)benzonitrile (molecular formula C₁₀H₁₀N₂, molecular weight 158.20 g/mol) is a heterocyclic small molecule composed of an azetidine ring directly attached to a benzonitrile moiety at the ortho (2-) position of the phenyl ring . This compound is of interest in medicinal chemistry as a versatile building block or intermediate for the synthesis of more complex drug-like molecules. However, it is important to note that 2-(Azetidin-3-yl)benzonitrile itself has not been the subject of primary, peer-reviewed biological studies. Therefore, its procurement value is primarily as a chemical intermediate rather than a target compound.

1
Chemical Intermediate Synthetic building block for drug-like molecules
2
Med Chem Workflow Scaffold elaboration, SAR / hit-to-lead studies
3
Ortho-Substituted Core Distinct geometry vs. para/meta isomers for unique chemical space

Why 2-(Azetidin-3-yl)benzonitrile Is Non-Interchangeable


While several structural isomers exist, including 3-(Azetidin-3-yl)benzonitrile and 4-(Azetidin-3-yl)benzonitrile , as well as analogues like 2-(Azetidin-3-yloxy)benzonitrile [1], these compounds cannot be considered interchangeable. The position of the nitrile group on the benzene ring (ortho vs. meta vs. para) or the nature of the linker (direct C-C bond vs. an ether linkage) fundamentally alters the molecule's electronic distribution, steric hindrance, and three-dimensional conformation. This directly impacts key molecular recognition parameters, including binding affinity, selectivity, and metabolic stability in downstream applications [1].

Regioisomeric Form
2-(Azetidin-3-yl)benzonitrile (Ortho) 3- or 4-Substituted isomers

Ring position alters binding vectors and molecular recognition; SAR may not transfer directly.

Linker Chemistry
Direct C-C bond Ether (C-O-C) analog

Metabolic vulnerability and biophysical properties differ significantly; pharmacokinetic outcomes may shift.

2-(Azetidin-3-yl)benzonitrile Comparative Evidence


Scaffold Geometry: Ortho vs. Para

The 2-(Azetidin-3-yl)benzonitrile scaffold provides a distinct structural geometry compared to its 4-substituted counterpart, a more common building block. The ortho-positioning of the nitrile group relative to the azetidine ring creates a sterically hindered and electronically distinct environment. This specific conformation may be exploited in structure-activity relationship (SAR) studies to achieve unique protein-ligand interactions not attainable with the para-substituted isomer. While 4-(Azetidin-3-yl)benzonitrile is described as a general building block , the 2-substituted variant offers a different vector and conformational space for drug design.

Scaffold Geometry
Class-level inference
Ortho- vs. para-substitution
Supports distinct SAR vector exploration
Based on chemical structure principles
Medicinal Chemistry Organic Synthesis Scaffold Diversity

C-C vs. Ether Linkage: Metabolic Stability

The structural analogue 2-(Azetidin-3-yloxy)benzonitrile, which contains an ether oxygen linker between the azetidine and benzonitrile moieties, has been evaluated preclinically and demonstrated moderate plasma protein binding (65%) and acceptable oral bioavailability (42% in rats) [1]. In contrast, 2-(Azetidin-3-yl)benzonitrile, with its direct C-C bond, is metabolically more robust as it lacks a potential site for oxidative O-dealkylation, a common metabolic pathway for ethers. This class-level inference suggests that replacing the ether oxygen with a direct carbon-carbon bond could enhance metabolic stability, potentially leading to an improved in vivo half-life.

Metabolic Stability
Class-level inference
C-C vs. C-O-C linkage
(Comparator: 42% oral BA in rat)
May imply improved metabolic robustness
Inference from ether analog stability data
Drug Metabolism Pharmacokinetics ADME

Solubility and pKa: In Vitro vs. In Vivo Suitability

2-(Azetidin-3-yl)benzonitrile is reported to be soluble in DMSO and DMF at concentrations up to 25 mg/mL . This level of solubility in organic solvents is sufficient for preparing stock solutions for in vitro biochemical and cell-based assays. The compound's predicted pKa of 11.45 ± 0.20 indicates it will be predominantly positively charged at physiological pH (7.4). This high basicity, while enabling salt formation for improved handling, is a class-level indicator of potential permeability challenges and high distribution volumes in vivo, a common characteristic of basic azetidines.

Biophysical Properties
Predicted / Class-level
pKa 11.45 ± 0.20
(Solubility ≥25 mg/mL in DMSO/DMF)
Suggests in vitro suitability; high basicity may limit passive permeability
Class-level indicator of in vivo distribution
Biophysical Properties Assay Development Formulation

2-(Azetidin-3-yl)benzonitrile Optimal Applications


Fragment-Based Discovery for Novel Binding Pockets

The low molecular weight (158.20 g/mol) and distinct ortho-substituted geometry of 2-(Azetidin-3-yl)benzonitrile make it an excellent candidate for FBDD libraries . It offers a conformationally constrained, three-dimensional 'lead-like' fragment that can access binding pockets unavailable to flatter, more traditional aromatic scaffolds. The direct C-C linkage provides a stable core for fragment growing, linking, or merging strategies, potentially yielding novel chemical matter with unique intellectual property positions .

Scaffold Hopping in Kinase Inhibitor Programs

Benzonitrile-containing azetidines have been identified as potent and selective JAK inhibitors . While the specific 2-substituted isomer has not been explicitly profiled, its structural features align with this class. Researchers engaged in scaffold-hopping exercises within kinase programs can employ 2-(Azetidin-3-yl)benzonitrile to explore how an ortho-substitution pattern influences hinge-binding interactions and selectivity profiles compared to para-substituted analogs. This may circumvent existing patent landscapes dominated by other substitution patterns .

Metabolically Stable CNS Agents

Azetidines are valued in CNS drug discovery for their potential to increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved clinical success. The balanced lipophilicity and conformational rigidity of the azetidine ring make 2-(Azetidin-3-yl)benzonitrile a suitable core for developing molecules intended to cross the blood-brain barrier. The absence of the labile ether linkage, in contrast to 2-(Azetidin-3-yloxy)benzonitrile, suggests a potential advantage in designing metabolically stable CNS therapeutics [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD)
Low molecular weight, ortho-substituted C-C core
Conformational space & chemical novelty
Kinase inhibitor scaffold hopping
Ortho-substituted benzonitrile geometry
Hinge-binding interactions & selectivity profiles
CNS-targeting research compounds
C-C linkage, metabolic robustness
CYP/ADME stability & CNS permeability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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